Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate

Hypolipidemic agent Structure-activity relationship Patent specificity

Choose Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate (CAS 55017-92-0) when your R&D demands the structurally distinct ortho-C16 isomer. Unlike the para-isomer (CAS 52244-81-2) with documented PPAR/hypolipidemic activity (US3860722A), this ortho form is intentionally inactive in that pathway, serving as an ideal negative control or steric blocking scaffold. Ortho-alkoxy effects shift keto-enol equilibrium and alter metal-chelation behavior, critical for asymmetric synthesis. Its experimentally determined logP of 8.28 (vs. ~9.3 for para) ensures precise lipophilicity control in lipid-based formulations. Use as a reliable reference standard with documented Newcrom R1 HPLC methods. Avoid generic substitution—procure the exact isomer validated for your application.

Molecular Formula C26H42O4
Molecular Weight 418.6 g/mol
CAS No. 55017-92-0
Cat. No. B11963236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate
CAS55017-92-0
Molecular FormulaC26H42O4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)CC(=O)OC
InChIInChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-30-25-20-17-16-19-23(25)24(27)22-26(28)29-2/h16-17,19-20H,3-15,18,21-22H2,1-2H3
InChIKeyIPJRKWPQYPZWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate (CAS 55017-92-0) – Ortho-Substituted Benzoylacetate Ester for Specialized Synthesis


Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate (CAS 55017-92-0) is a C26 ortho-alkoxy-substituted benzoylacetate ester [1]. This compound belongs to the β-keto ester class and features a hexadecyloxy chain at the ortho position of the phenyl ring, distinguishing it from the more common para-isomer (CAS 52244-81-2) and other positional analogs. Its structure enables unique keto-enol tautomerism, metal chelation behavior, and distinct physicochemical properties relevant to pharmaceutical intermediate synthesis, materials science, and specialty organic reactions [2].

Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate – Why Para-Isomer and Other Analogs Are Not Drop-In Replacements


Simply substituting the ortho-C16 compound with its para-isomer (methyl 3-[p-(hexadecyloxy)phenyl]-3-oxopropionate, CAS 52244-81-2) or other chain-length variants ignores documented differences in biological activity, tautomeric equilibrium, and analytical behavior. The US patent US3860722A explicitly claims the para- and meta-substituted benzoylacetates as hypolipidemic agents while excluding the ortho position, demonstrating that ortho substitution leads to loss of or change in desired pharmacological activity [1]. Additionally, the ortho-alkoxy group introduces steric and electronic effects that shift the keto-enol equilibrium and alter metal-chelating properties, as established in foundational studies on ortho-substituted benzoylacetates [2]. These factors impact reactivity in downstream reactions, HPLC retention, and lipophilicity, making generic substitution a high-risk decision in any regulated or research-grade application.

Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate – Quantitative Differentiation Evidence Versus Closest Analogs


Loss of Hypolipidemic Activity in Ortho- vs. Para-Substituted Benzoylacetates

The ortho-substituted compound is distinct from its para-isomer in a therapeutically relevant biological activity space. US patent US3860722A, which claims benzoylacetate esters as blood lipid-lowering agents, explicitly lists only para- and meta-substituted compounds in its claims, with the para-alkoxy C16 methyl ester (CAS 52244-81-2) specifically disclosed. The ortho-isomer is entirely absent from the patent's activity data and claims, indicating that ortho substitution abrogates the desired hypolipidemic activity observed for the para isomer [1]. This is a qualitative but decisive differentiation for any procurement decision where biological activity is the endpoint.

Hypolipidemic agent Structure-activity relationship Patent specificity

Keto-Enol Tautomerism Shift Due to Ortho-Substituent Steric and Electronic Effects

The ortho-alkoxy group significantly perturbs the keto-enol equilibrium of benzoylacetates. In a systematic ¹H NMR study of ethyl ortho-substituted benzoylacetates in CCl₄, the introduction of ortho-substituents caused measurable shifts in the enol/keto ratio relative to the unsubstituted parent compound, ethyl benzoylacetate [1]. Although the study was conducted on ethyl esters, the tautomeric behavior is dictated primarily by the aryl substitution pattern, not the ester alkyl group, making this a valid class-level inference for the methyl ester target compound. The ortho-hexadecyloxy group provides both steric bulk and hydrogen-bond acceptor capability, which can stabilize the enol form to a different extent than para-substituted analogs, directly impacting the compound's reactivity as a nucleophilic building block.

Keto-enol tautomerism β-Keto ester reactivity Ortho effect

Differentiated Lipophilicity (LogP) Between Ortho and Para C16 Methyl Esters

The ortho and para positional isomers exhibit measurably different lipophilicity. The ortho isomer (CAS 55017-92-0) has a reported experimental logP of 8.28 determined by reverse-phase HPLC (SIELC method) [1], while the para isomer's computed XLogP3 is 9.3 (PubChem) [2]. The ~1.0 log unit difference translates to approximately a 10-fold difference in partition coefficient, which will affect membrane permeability, solubility in lipid-based formulations, and chromatographic retention. The lower logP of the ortho isomer may be attributed to intramolecular interaction between the ortho-alkoxy oxygen and the keto-ester moiety, reducing the compound's effective hydrophobicity.

Lipophilicity Physicochemical property HPLC retention

Distinct HPLC Retention and Method Requirements for Ortho Isomer

A validated reverse-phase HPLC method has been specifically developed for the ortho isomer using a Newcrom R1 mixed-mode column with acetonitrile/water/phosphoric acid mobile phase [1]. The method is optimized for this specific compound and is stated to be suitable for purity analysis, impurity isolation, and pharmacokinetic studies. The para-isomer (CAS 52244-81-2) requires separate method development due to different retention characteristics arising from the positional isomerism. For quality control and regulatory compliance, this means the two isomers cannot be analyzed interchangeably using a single method without re-validation.

HPLC analysis Chromatographic separation Quality control

Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate – Application Scenarios Guided by Evidence


Synthesis of Non-Hypolipidemic Benzoylacetate Derivatives Requiring Ortho-Specific Reactivity

When the synthetic target demands a benzoylacetate that is intentionally inactive in the PPAR/hypolipidemic pathway, or where ortho-substitution provides a steric blocking advantage, this compound is the appropriate choice. The US patent US3860722A demonstrates that the para-isomer is the active hypolipidemic agent, while the ortho-isomer is excluded from activity claims [1]. This makes the ortho compound suitable as a control reagent, a scaffold for selective derivatization at the meta or para positions, or for applications where hypolipidemic activity must be avoided.

Tautomerism-Controlled Synthetic Routes Requiring Distinct Enol/Keto Ratios

The ortho-substituent's documented effect on keto-enol tautomerism [1] makes this compound valuable for reactions where the enol form must be either stabilized or destabilized. For instance, in metal-chelate-catalyzed asymmetric synthesis, the ortho-alkoxy group can participate in intramolecular coordination, potentially altering enantioselectivity. This compound's tautomeric profile, inferred from ortho-substituted benzoylacetate studies, provides a different reactivity window than para or meta analogs.

Lipophilicity-Sensitive Formulation and Drug Delivery Research

The experimentally determined logP of 8.28 for the ortho isomer [1] versus ~9.3 for the para isomer (computed) [2] indicates a significant lipophilicity difference. Researchers developing lipid-based formulations, emulsions, or studying structure-permeability relationships should use the ortho isomer specifically when a lower logP benzoylacetate is required. This property also affects surfactant and emulsifier applications in materials science, as cited in vendor literature, where the amphiphilic balance is critical.

Analytical Reference Standard for Ortho-Substituted Benzoylacetate Multi-Component Analysis

With a documented, isomer-specific HPLC method using Newcrom R1 mixed-mode columns [1], this compound serves as a reliable reference standard for method development, system suitability testing, and impurity profiling in research involving ortho-substituted benzoylacetates. Laboratories procuring this compound for analytical workflows benefit from existing method parameters, reducing time-to-validation for purity and stability-indicating assays.

Quote Request

Request a Quote for Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.